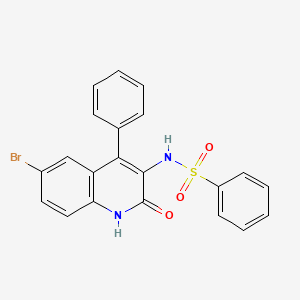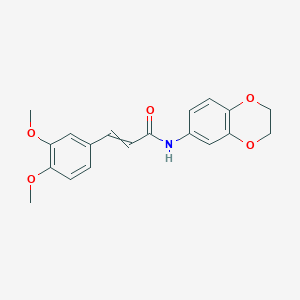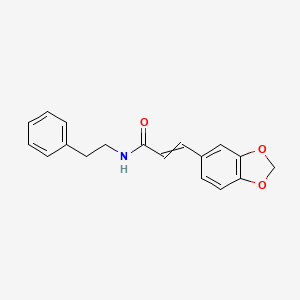![molecular formula C20H23N3O3 B10813389 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B10813389.png)
4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a common motif in many pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of solid-phase synthesis and photocatalytic synthesis are also explored for industrial applications .
化学反应分析
Types of Reactions
4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses .
相似化合物的比较
Similar Compounds
Cetirizine ethyl ester dihydrochloride: Another piperazine derivative used as an antihistamine.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.
Uniqueness
Its ability to inhibit acetylcholinesterase selectively makes it a promising candidate for further research and development .
属性
IUPAC Name |
methyl 4-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-20(25)16-7-9-17(10-8-16)21-19(24)15-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLUFKJTWQAKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B10813306.png)

![4-[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine](/img/structure/B10813318.png)

![2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(2,5-dimethylphenyl)-1-ethanone](/img/structure/B10813328.png)
![N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B10813345.png)
![2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10813358.png)

![2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B10813377.png)
![4-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine](/img/structure/B10813381.png)

![N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide](/img/structure/B10813392.png)
![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B10813402.png)
![3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid](/img/structure/B10813405.png)
